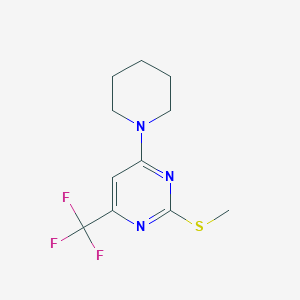

2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine

Description

2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core with three distinct substituents:

- Position 4: Piperidino (piperidin-1-yl), a six-membered nitrogen ring that enhances steric bulk and may influence binding interactions in biological systems.

- Position 6: Trifluoromethyl (–CF₃), a strong electron-withdrawing group that improves resistance to oxidative degradation and modulates electronic properties .

Pyrimidines are pivotal in pharmaceuticals and agrochemicals due to their structural versatility. For instance, pyrimidine derivatives are integral to antiviral agents, kinase inhibitors, and herbicides . The synthesis of such compounds often involves cyclocondensation reactions, as exemplified by Sauter et al., who utilized thiopyranone precursors to construct annulated pyrimidine systems . Computational tools like the Amsterdam Density Functional (ADF) program further aid in predicting electronic properties and reactivity .

Properties

IUPAC Name |

2-methylsulfanyl-4-piperidin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3S/c1-18-10-15-8(11(12,13)14)7-9(16-10)17-5-3-2-4-6-17/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBURWQUJXDXJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N2CCCCC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-4-piperidino-6-(trifluoromethyl)pyrimidine, which is then subjected to nucleophilic substitution with a methylsulfanyl group.

-

Step 1: Synthesis of 2-chloro-4-piperidino-6-(trifluoromethyl)pyrimidine

Reagents: 2,4-dichloro-6-(trifluoromethyl)pyrimidine, piperidine

Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.

-

Step 2: Nucleophilic Substitution

Reagents: 2-chloro-4-piperidino-6-(trifluoromethyl)pyrimidine, sodium methylthiolate

Conditions: The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can undergo reduction reactions, although these are less common due to the stability of the aromatic system.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium methylthiolate, various nucleophiles

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Reduced pyrimidine derivatives

Substitution: Various substituted pyrimidines depending on the nucleophile used

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Biology and Medicine:

Pharmacology: The compound has potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in metabolic pathways.

Biological Probes: It can be used in the development of probes for studying biological systems, due to its ability to interact with various biomolecules.

Industry:

Agrochemicals: Potential use in the development of new pesticides or herbicides.

Polymers: Incorporation into polymer matrices to modify physical properties.

Mechanism of Action

The mechanism by which 2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperidino group can improve binding affinity and selectivity.

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Modulation of receptor activity, particularly in the central nervous system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrimidines are highly substituent-dependent. Below is a detailed comparison of 2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine with structurally analogous compounds:

Substituent Analysis at Position 4

Note: *Molecular weight inferred from for the hydroxyl analog.

Substituent Analysis at Position 2

Substituent Analysis at Position 6

Biological Activity

2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine, with the CAS number 339019-58-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a piperidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

- Molecular Formula : C11H14F3N3S

- Molar Mass : 277.31 g/mol

- Boiling Point : Approximately 373.8 °C (predicted)

- Density : 1.33 g/cm³ (predicted)

- pKa : 2.20 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluations.

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds similar to this compound, focusing on anticancer, antifungal, and insecticidal properties.

Anticancer Activity

Research has shown that pyrimidine derivatives can exhibit significant anticancer properties. For instance, in a study assessing various trifluoromethyl pyrimidines, compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/mL . The activity of this compound specifically has not been extensively documented in isolation; however, its structural characteristics suggest potential efficacy similar to other trifluoromethyl pyrimidines.

Antifungal Activity

In vitro studies have indicated that certain trifluoromethyl pyrimidines possess antifungal properties. Compounds from related studies showed inhibition rates against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, with some achieving nearly complete inhibition . While specific data on this compound's antifungal activity is limited, the presence of the methylthio group may enhance its bioactivity against fungal pathogens.

Insecticidal Activity

The insecticidal potential of pyrimidine derivatives has also been explored. Compounds similar to this compound have been tested against agricultural pests, showing promising results in controlling species like Spodoptera frugiperda and Mythimna separata at concentrations around 500 µg/mL . This suggests that further investigation into the insecticidal properties of this compound could yield beneficial applications in pest management.

Case Studies and Research Findings

- Antitumor Studies :

- Antifungal Efficacy :

- Insect Control Trials :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.